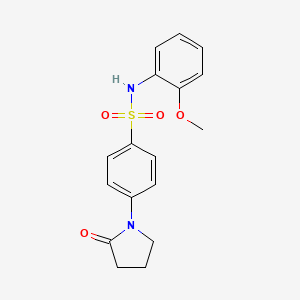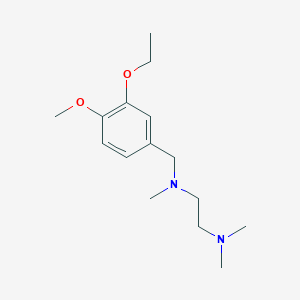![molecular formula C12H17ClFNO B5855229 2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol, commonly known as CFPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFPE belongs to the class of compounds known as beta-adrenergic agonists, which are known to activate certain receptors in the body. In
Applications De Recherche Scientifique
CFPE has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. CFPE has been shown to have positive effects on the heart, including increasing cardiac output and improving blood flow. It has also been studied for its potential use in the treatment of asthma and other respiratory diseases, as it has been shown to have bronchodilatory effects.
Mécanisme D'action
CFPE works by activating beta-adrenergic receptors in the body. These receptors are found in a variety of tissues, including the heart, lungs, and blood vessels. When activated, these receptors cause a cascade of events that lead to increased heart rate, bronchodilation, and vasodilation. CFPE has a high affinity for beta-2 adrenergic receptors, which are primarily found in the lungs and are responsible for bronchodilation.
Biochemical and Physiological Effects:
CFPE has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and cardiac output, improve blood flow, and dilate blood vessels. It also has bronchodilatory effects, which can improve breathing in patients with respiratory diseases. CFPE has been shown to have a relatively short half-life in the body, which makes it a useful tool for studying the effects of beta-adrenergic agonists.
Avantages Et Limitations Des Expériences En Laboratoire
CFPE has a number of advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. It also has a relatively short half-life, which allows researchers to study the effects of beta-adrenergic agonists in a controlled manner. However, there are also limitations to the use of CFPE in lab experiments. It has been shown to have some toxic effects on certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on CFPE. One area of interest is in the development of new beta-adrenergic agonists that have improved selectivity for specific receptors. Another area of interest is in the use of CFPE in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Finally, there is interest in the use of CFPE as a tool for studying the effects of beta-adrenergic agonists on the cardiovascular system and other tissues.
Conclusion:
In conclusion, CFPE is a well-established chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a number of positive effects on the body, including increasing heart rate and cardiac output, improving blood flow, and dilating blood vessels. CFPE has a number of advantages for use in lab experiments, but there are also limitations to its use. Overall, CFPE is a promising compound for future research in the field of beta-adrenergic agonists.
Méthodes De Synthèse
The synthesis of CFPE involves the reaction of 2-chloro-6-fluorobenzyl chloride with propylamine in the presence of a base. The resulting product is then treated with ethylene oxide to form the final compound, CFPE. This synthesis method has been well-established in the literature and has been used to produce CFPE in large quantities for research purposes.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-2-6-15(7-8-16)9-10-11(13)4-3-5-12(10)14/h3-5,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDMXRYFMLHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425968 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)


![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)